Chromoionophore II

Descripción general

Descripción

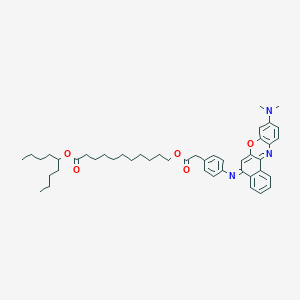

Chromoionophore II, also known as ETH 2439, is a phenoxazine derivative . It has a molecular weight of 733.98 and a molecular formula of C46H59N3O5 . It is used in research and not intended for diagnostic or therapeutic use .

Synthesis Analysis

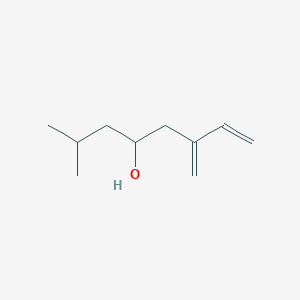

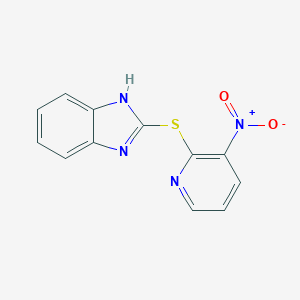

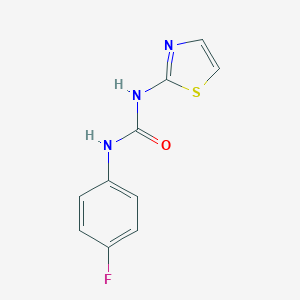

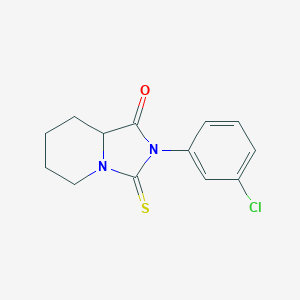

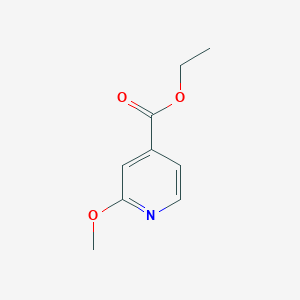

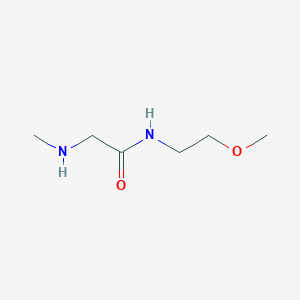

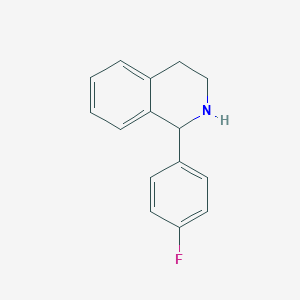

Chromoionophore II can be synthesized by condensing 4-phenylthiazole-2-carboxylic acid hydrazide with 2-nitrobenzaldehyde in the presence of sulfuric acid. A study also mentions the use of chromoionophoric probes in the fabrication of solid-state optical sensors .Molecular Structure Analysis

The molecular structure of Chromoionophore II includes a hydrophilic center and a hydrophobic portion that interacts with the membrane . The SMILES string representation of its structure isCCCCC (CCCC)OC (=O)CCCCCCCCCCOC (=O)Cc1ccc (cc1)\\N=C2\\C=C3Oc4cc (ccc4N=C3c5ccccc25)N (C)C . Chemical Reactions Analysis

Chromoionophore II is used in the assay of Na+ activity with solvent polymeric optode membrane prepared with ETH 2439 and sodium ionophore V, and in the assay of Ca2+ activity with solvent polymeric optode membranes prepared from ETH 2439 and calcium ionophore I . It is also used in the fabrication of solid-state optical sensors .Physical And Chemical Properties Analysis

Chromoionophore II is a solid substance with a storage temperature of 2-8°C . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .Aplicaciones Científicas De Investigación

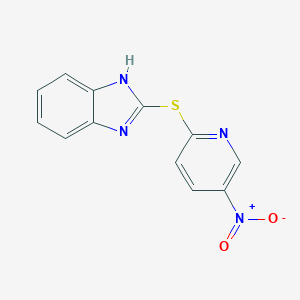

Mercury(II) Sensors : Chromoionophore II has been used in the development of macrocyclic chromoionophores for selective detection of mercury(II) ions. These receptors demonstrate significant selectivity for Hg(2+) and are influenced by anion-coordination ability (Lee & Lee, 2009).

Optically Ion-Sensitive Probe Templates : The functionality of Chromoionophore II has been applied to create 3D silica monoliths with wormhole and ordered mesostructures. These structures serve as templates for anchoring probes, significantly improving the design and functionality of optical nanosensors, especially for detecting toxic Pb(II) ions (El‐Safty et al., 2008).

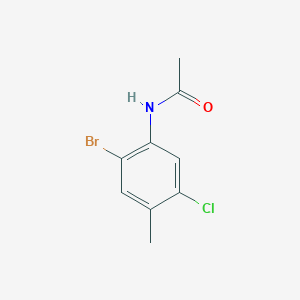

Stability in Ion-Selective Membranes : Research has highlighted the stability of Chromoionophore II in ion-selective membranes, demonstrating its resistance to decomposition under certain conditions, unlike other chromoionophores. This stability is crucial for the long-term functionality of chemical sensors (Langmaier & Lindner, 2005).

Binding Properties in Sensing Membranes : Studies have characterized the binding properties of chromoionophores, including Chromoionophore II, in solvent polymeric membranes. These findings are essential for understanding the interactions and efficacy of chromoionophores in various sensing applications (Qin & Bakker, 2002).

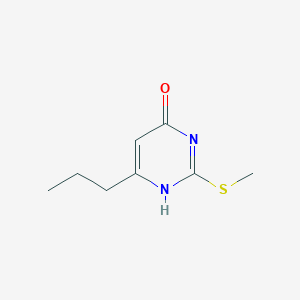

Monolayer Formation and Behavior : Chromoionophore II's ability to form stable monolayers on water surfaces has been explored. Its behavior and stability as a monolayer depend on factors like subphase pH and degree of protonation, making it a potential template for densely packed protein arrays (Ishii, 2009).

Anion-Sensing Properties : The anion-sensing capabilities of Chromoionophore II have been investigated, demonstrating its effectiveness in detecting various anions, with potential applications in environmental monitoring and other areas (Kato, Kawai, & Hattori, 2013).

Optical Fiber Chemical Sensing : A novel methodology utilizing Chromoionophore II for the determination of Hg(II) ions in a microfluidic device has been developed. This application highlights the potential of Chromoionophore II in precise, micro-scale chemical sensing (Nuriman, Kuswandi, & Verboom, 2011).

Cation Responsive Properties : Chromoionophore II has been utilized in the synthesis of cation responsive compounds, showcasing its potential in developing materials with controllable signal functions, relevant in molecular information processing and sensory material design (Kubo, Obara, & Tokita, 2002).

Propiedades

IUPAC Name |

nonan-5-yl 11-[2-[4-[[9-(dimethylamino)benzo[a]phenoxazin-5-ylidene]amino]phenyl]acetyl]oxyundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H59N3O5/c1-5-7-19-37(20-8-6-2)53-44(50)23-15-13-11-9-10-12-14-18-30-52-45(51)31-34-24-26-35(27-25-34)47-41-33-43-46(39-22-17-16-21-38(39)41)48-40-29-28-36(49(3)4)32-42(40)54-43/h16-17,21-22,24-29,32-33,37H,5-15,18-20,23,30-31H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOXJPWUWJDGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)CC1=CC=C(C=C1)N=C2C=C3C(=NC4=C(O3)C=C(C=C4)N(C)C)C5=CC=CC=C52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H59N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402893 | |

| Record name | Chromoionophore II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromoionophore II | |

CAS RN |

136499-31-5 | |

| Record name | Chromoionophore II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

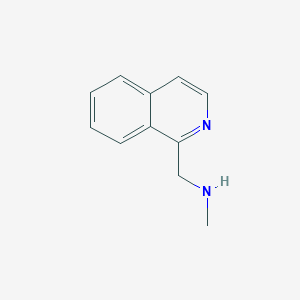

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine](/img/structure/B183411.png)

![1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea](/img/structure/B183418.png)

![1-[4-(Bromomethyl)phenyl]propan-1-one](/img/structure/B183427.png)